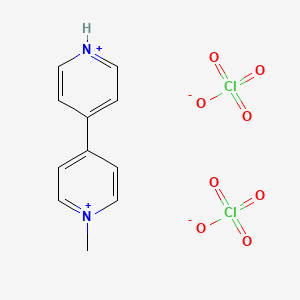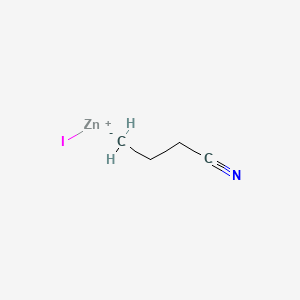![molecular formula C18H35NO4 B14282062 D-Valine, N-[(dodecyloxy)carbonyl]- CAS No. 158961-80-9](/img/structure/B14282062.png)
D-Valine, N-[(dodecyloxy)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Valine, N-[(dodecyloxy)carbonyl]- is a derivative of D-Valine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a dodecyloxycarbonyl group attached to the nitrogen atom of D-Valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Valine, N-[(dodecyloxy)carbonyl]- typically involves the reaction of D-Valine with dodecyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The reaction mechanism involves the nucleophilic attack of the amino group of D-Valine on the carbonyl carbon of dodecyloxycarbonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of D-Valine, N-[(dodecyloxy)carbonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
D-Valine, N-[(dodecyloxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dodecyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions result in the replacement of the dodecyloxycarbonyl group with other functional groups .
Scientific Research Applications
D-Valine, N-[(dodecyloxy)carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in protein synthesis and enzyme function.
Industry: D-Valine, N-[(dodecyloxy)carbonyl]- is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of D-Valine, N-[(dodecyloxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the dodecyloxycarbonyl group, which enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
L-Valine: An isomer of D-Valine with similar chemical properties but different biological activities.
DL-Valine: A racemic mixture of D- and L-Valine.
N-Carbamyl-D-Valine: Another derivative of D-Valine with a carbamyl group instead of a dodecyloxycarbonyl group.
Uniqueness
D-Valine, N-[(dodecyloxy)carbonyl]- is unique due to the presence of the dodecyloxycarbonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity, making it valuable for various applications .
Properties
CAS No. |
158961-80-9 |
|---|---|
Molecular Formula |
C18H35NO4 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
(2R)-2-(dodecoxycarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C18H35NO4/c1-4-5-6-7-8-9-10-11-12-13-14-23-18(22)19-16(15(2)3)17(20)21/h15-16H,4-14H2,1-3H3,(H,19,22)(H,20,21)/t16-/m1/s1 |
InChI Key |
KFXDHGFKZUDVAR-MRXNPFEDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)N[C@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)










![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)

